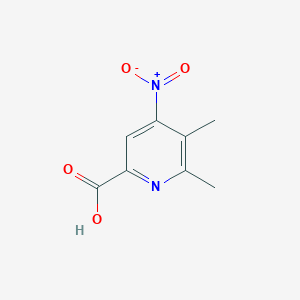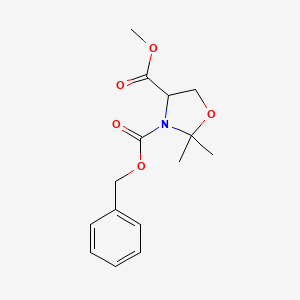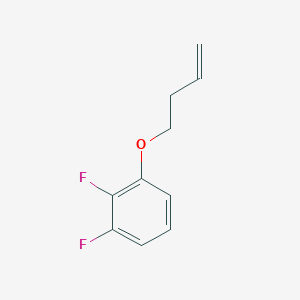
8-Allyloxy-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyloxy-2’-deoxyguanosine is a synthetic nucleoside analog with the molecular formula C13H17N5O5. This compound has garnered significant attention in the field of biomedicine due to its potential therapeutic applications, particularly in combating cancer, viral infections, and genetic disorders. Its structure consists of a guanine base linked to a deoxyribose sugar, with an allyloxy group attached at the 8-position of the guanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosine. The allyloxy group is introduced at the 8-position of the guanine base through a series of chemical reactions. One common method involves the use of allyl bromide as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 8-Allyloxy-2’-deoxyguanosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Allyloxy-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a well-known biomarker for oxidative stress.
Reduction: Reduction reactions can modify the allyloxy group, potentially altering the compound’s biological activity.
Substitution: The allyloxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents and bases are employed depending on the desired substitution.
Major Products
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Reduced derivatives of 8-Allyloxy-2’-deoxyguanosine
Substitution: Various substituted derivatives with modified biological activities.
Scientific Research Applications
8-Allyloxy-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Serves as a probe for studying DNA damage and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating cancer, viral infections, and genetic disorders.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of 8-Allyloxy-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The allyloxy group at the 8-position of the guanine base can form adducts with reactive oxygen species, leading to the formation of 8-oxo-2’-deoxyguanosine. This modified base can induce mutations and trigger cellular responses such as apoptosis and DNA repair . The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
8-Oxo-2’-deoxyguanosine: A well-known biomarker for oxidative DNA damage.
8-Bromo-2’-deoxyguanosine: Used in studies of DNA-protein interactions.
8-Methoxy-2’-deoxyguanosine: Investigated for its potential antiviral properties.
Uniqueness
8-Allyloxy-2’-deoxyguanosine is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This modification enhances its ability to form adducts with reactive species and makes it a valuable tool for studying DNA damage and repair mechanisms. Its potential therapeutic applications in cancer and viral infections further distinguish it from other similar compounds.
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-15-9-10(16-12(14)17-11(9)21)18(13)8-4-6(20)7(5-19)23-8/h2,6-8,19-20H,1,3-5H2,(H3,14,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXRZUPCNYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)




![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


